molecular formula C16H15NO7 B12950418 methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate

methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate

Cat. No.: B12950418
M. Wt: 333.29 g/mol
InChI Key: FSGQCPBSYXOZGV-AATRIKPKSA-N
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Description

Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate typically involves a multi-step process. One common method includes the condensation of appropriate starting materials followed by cyclization and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific research applications.

Properties

Molecular Formula

C16H15NO7

Molecular Weight

333.29 g/mol

IUPAC Name

methyl 5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-1-methyl-4,7-dioxoindole-3-carboxylate

InChI

InChI=1S/C16H15NO7/c1-17-8(5-6-11(19)23-3)12(16(21)24-4)13-14(17)9(18)7-10(22-2)15(13)20/h5-7H,1-4H3/b6-5+

InChI Key

FSGQCPBSYXOZGV-AATRIKPKSA-N

Isomeric SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)C(=O)OC)/C=C/C(=O)OC

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)C(=O)OC)C=CC(=O)OC

Origin of Product

United States

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